molecular formula C22H26N2O6 B559537 D-tyrosine CAS No. 556-02-5

D-tyrosine

Cat. No. B559537
CAS RN: 556-02-5
M. Wt: 181.19 g/mol
InChI Key: BLZXFNUZFTZCFD-UHFFFAOYSA-N
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Description

D-tyrosine is the D-isomer of tyrosine . It is a non-proteinogenic amino acid . In animals, it can be synthesized from phenylalanine . It is also the precursor of epinephrine, thyroid hormones, and melanin .


Synthesis Analysis

Tyrosine is a multifunctional glycosylated and copper-containing oxidase that is highly prevalent in plants and animals . It plays a pivotal role in catalyzing the two key steps of melanogenesis: tyrosine’s hydroxylation to dihydroxyphenylalanine (DOPA), and oxidation of the latter species to dopaquinone .


Molecular Structure Analysis

The chemical structure of tyrosine consists of an aromatic ring, similar to phenylalanine, with an additional hydroxyl group (-OH) attached to the para position of the aromatic ring . The chemical formula of tyrosine is C9H11NO3 .


Chemical Reactions Analysis

D-Tyrosine negatively regulates melanin synthesis by inhibiting tyrosinase activity . It inhibits biofilm formation and triggers the self-dispersal of biofilms without suppressing bacterial growth .


Physical And Chemical Properties Analysis

The molecular weight of tyrosine is approximately 181.19 g/mol . Tyrosine is sparingly soluble in water . The melting point of tyrosine is around 343 °C .

Scientific Research Applications

  • Microbial Attachment Inhibition : D-tyrosine significantly inhibits the synthesis of autoinducer-2, extracellular DNA, and extracellular polysaccharides and proteins, subsequently reducing microbial attachment to surfaces. This property makes D-tyrosine a potential non-toxic agent for controlling microbial attachment (Xu & Liu, 2011).

  • Receptor Tyrosine Kinase Research : The role of tyrosine kinase in cancer medicine, particularly in the development of targeted antitumor drugs, has been a significant area of study. Tyrosine kinases are a focus of global research efforts in the field of malignant tumor treatment (Li et al., 2022).

  • Biodegradable Polymers : The amino acid L-tyrosine is used to create diphenolic monomers, crucial for designing biodegradable polymers. This includes tyrosine-derived polycarbonates, polyarylates, and polyethers, which are significant for applications in drug delivery and other medical technologies (Bourke & Kohn, 2003).

  • Cognitive Enhancement : D-tyrosine, as a precursor of dopamine, has been shown to enhance cognitive control and flexibility, particularly in stressful or cognitively demanding situations. This application is crucial in the field of neuropsychology and for developing treatments for cognitive impairments (Colzato et al., 2016; Steenbergen et al., 2015).

  • Radiobiological Research : The use of Surface Enhanced Raman Scattering (SERS) in radiobiological research has been applied to study the transformation of phenylalanine to tyrosine under particle irradiation, providing insights into the interaction between radiation and biological systems (Zhang et al., 2014).

  • Biotechnological Production : The biotechnological synthesis of L-tyrosine from biomass feedstocks offers an environmentally friendly and near carbon-free method of producing this amino acid for dietary supplements and as a precursor for various industrial and pharmaceutical applications (Lütke-Eversloh et al., 2007).

Safety And Hazards

D-Tyrosine may be harmful if inhaled, absorbed through skin, or swallowed . It can cause respiratory tract irritation, skin irritation, and eye irritation .

properties

IUPAC Name

(2R)-2-amino-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYCCCASQSFEME-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883441
Record name D-Tyrosine
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Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-tyrosine

CAS RN

556-02-5
Record name D-Tyrosine
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Record name D-Tyrosine
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Record name D-Tyrosine
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Record name D-Tyrosine
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Record name D-Tyrosine
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Record name D-tyrosine
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Record name D-TYROSINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8,690
Citations
J Park, H Jung, B Jang, HK Song, IO Han, ES Oh - Scientific Reports, 2020 - nature.com
… We recently reported that D-tyrosine, the enantiomer of L-… D-tyrosine could enable a cosmetic peptide to negatively regulate melanin synthesis. Here, we investigated whether D-tyrosine-…
Number of citations: 25 www.nature.com
C Yu, X Li, N Zhang, D Wen, C Liu, Q Li - Water research, 2016 - Elsevier
… of d-tyrosine in different biofilm formation stages in both G+ and G- bacteria, and reveals a non-monotonic correlation between d-tyrosine … chamber, where d-tyrosine caused significant …
Number of citations: 75 www.sciencedirect.com
S Molloy, J Nikodinovic‐Runic… - Biotechnology and …, 2013 - Wiley Online Library
… D-DOPA, the product of tyrosinase oxidation of D-tyrosine, … high monophenolase activity with D-tyrosine, the diphenolase … of activity and low affinity with D-tyrosine. The current study …
Number of citations: 41 onlinelibrary.wiley.com
BB Jiang, XF Sun, L Wang, SY Wang, RD Liu… - Chemical Engineering …, 2017 - Elsevier
… In this research, D-tyrosine was immobilized on a … Results showed that the grafting of D-tyrosine increased the … membrane fouling index (UMFI) of D-tyrosine-polydopamine (PDA)/PES …
Number of citations: 44 www.sciencedirect.com
O Soutourina, J Soutourina, S Blanquet… - Journal of Biological …, 2004 - ASBMB
… the toxicity of several d-amino acids including d-tyrosine, d-tryptophan, and d-aspartic acid. … effect of d-tyrosine, d-tryptophan, or d-aspartic acid, respectively. In the case of d-tyrosine, we …
Number of citations: 72 www.jbc.org
J Park, H Jung, K Kim, KM Lim, J Kim… - Pigment cell & …, 2018 - Wiley Online Library
… of D-tyrosine to melanin synthesis was previously unexplored. Here, we reveal that, unlike L-tyrosine, D-tyrosine … In addition, 500 μM of D-tyrosine completely inhibited 10 μM L-tyrosine-…
Number of citations: 28 onlinelibrary.wiley.com
YM Chen, W Chavin - Analytical Biochemistry, 1969 - Elsevier
… At present, the D-tyrosine utilization is only estimated since substrate saturation as well as … of D-tyrosine in melanogenesis may result from conversion of D-tyrosine into D-tyrosine by …
Number of citations: 22 www.sciencedirect.com
M Friedman, MR Gumbmann - The Journal of nutrition, 1984 - Elsevier
… and 3) D-tyrosine has no similar sparing effect on L-phenyl alanine In fact, addition of D-tyrosine to amino … Growth inhibition, therefore, appears to be related to the ratio of Dtyrosine to L-…
Number of citations: 40 www.sciencedirect.com
C Yu, J Wu, AE Contreras, Q Li - Journal of membrane science, 2012 - Elsevier
… mechanisms of d-tyrosine in controlling … d-tyrosine on cell attachment and biofilm formation of P. aeruginosa was studied in both batch and continuous flow filtration systems. d-tyrosine …
Number of citations: 72 www.sciencedirect.com
WS Champney, RA Jensen - Journal of Bacteriology, 1970 - Am Soc Microbiol
… diminished in D-tyrosine-inhibited cultures. Several different enzyme activities were reduced after growth in the presence of D-tyrosine. Isotopic D-tyrosine was incorporated into cellular …
Number of citations: 37 journals.asm.org

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